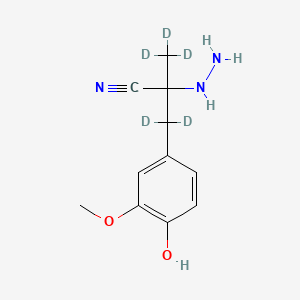![molecular formula C29H43LiN9O15P2 B562791 N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT CAS No. 102029-94-7](/img/new.no-structure.jpg)
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is a synthetic nucleotide derivative. This compound is known for its role in various biochemical processes, particularly in the context of enzymatic reactions and molecular biology research. It is often used in studies involving nucleotide interactions and enzyme kinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT involves multiple steps, starting with the modification of adenosine derivatives. The process typically includes the introduction of the 6-aminohexyl group to the adenine base, followed by the carbamoylmethylation of the nicotinamide moiety. The final step involves the formation of the lithium salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The reaction conditions are optimized to maintain the integrity of the nucleotide structure and to prevent degradation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety.
Reduction: Reduction reactions can occur at the adenine base, affecting its interaction with other molecules.
Substitution: Substitution reactions are common, especially involving the aminohexyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions include modified nucleotides with altered functional groups, which can be used in further biochemical studies.
Wissenschaftliche Forschungsanwendungen
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is widely used in scientific research due to its versatility:
Chemistry: Used in studies of nucleotide interactions and enzyme kinetics.
Biology: Plays a role in understanding cellular processes involving nucleotides.
Medicine: Investigated for its potential in therapeutic applications, particularly in enzyme replacement therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Wirkmechanismus
The compound exerts its effects by interacting with specific enzymes and nucleotide-binding proteins. The 6-aminohexyl group enhances its binding affinity to these molecular targets, facilitating various biochemical reactions. The carbamoylmethyl group on the nicotinamide moiety plays a crucial role in stabilizing the compound’s interaction with enzymes, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- N6-(6-Aminohexyl)-adenosine 2’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)-adenosine 3’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)-adenosine 5’-monophosphate
Uniqueness: N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is unique due to the presence of both the 6-aminohexyl and carbamoylmethyl groups, which enhance its binding properties and stability. This dual modification allows for more specific interactions with enzymes and nucleotide-binding proteins, making it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
102029-94-7 |
|---|---|
Molekularformel |
C29H43LiN9O15P2 |
Molekulargewicht |
826.599 |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;lithium |
InChI |
InChI=1S/C29H43N9O15P2.Li/c30-7-3-1-2-4-8-32-19(39)10-33-26-20-27(35-14-34-26)38(15-36-20)29-24(43)22(41)18(52-29)13-50-55(47,48)53-54(45,46)49-12-17-21(40)23(42)28(51-17)37-9-5-6-16(11-37)25(31)44;/h5-6,9,11,14-15,17-18,21-24,28-29,40-43H,1-4,7-8,10,12-13,30H2,(H5-,31,32,33,34,35,39,44,45,46,47,48);/t17-,18-,21-,22-,23-,24-,28-,29-;/m1./s1 |
InChI-Schlüssel |
MBNLGKPSMGNISQ-AZEHUBOCSA-N |
SMILES |
[Li].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5NCC(=O)NCCCCCCN)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)
![(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate](/img/structure/B562716.png)

![2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)
![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)



![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)
